hexyl(methyl)amine hydrochloride
CAS No.: 42870-70-2
Cat. No.: VC11603366
Molecular Formula: C7H18ClN
Molecular Weight: 151.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42870-70-2 |
|---|---|
| Molecular Formula | C7H18ClN |
| Molecular Weight | 151.68 g/mol |
| IUPAC Name | N-methylhexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H |
| Standard InChI Key | BXOXWGNIYYQESH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC.Cl |
Introduction
| Property | Value |
|---|---|
| CAS No. | 42870-70-2 |
| Molecular Formula | |
| Molecular Weight | 151.68 g/mol |
| IUPAC Name | N-methylhexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H |
The compound’s hydrochloride form enhances stability and solubility in polar solvents, making it preferable for reactions requiring controlled pH conditions.
Synthesis Methods
Alkylation of Methylamine
A common synthesis route involves the alkylation of methylamine with 1-chlorohexane under basic conditions. The reaction proceeds via an mechanism, where the methylamine’s nitrogen acts as a nucleophile, displacing chloride from the hexyl halide :
Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reductive Amination
An alternative method employs reductive amination of hexanal with methylamine using catalysts like palladium on carbon () under hydrogen atmosphere :
The free base is then converted to the hydrochloride salt via HCl gas saturation.
Patent-Based Innovations
Recent advancements, such as those in deuterated amine synthesis, utilize protective groups like tert-butoxycarbonyl (Boc) to minimize side reactions . For hexyl(methyl)amine hydrochloride, analogous strategies could involve Boc-protected intermediates to enhance yield and purity during alkylation .
Physicochemical Properties
While specific data for hexyl(methyl)amine hydrochloride remain limited, its properties can be inferred from analogous amine hydrochlorides:
| Property | Estimated Value |
|---|---|
| Melting Point | 180–190°C (decomposes) |
| Solubility | >100 mg/mL in water, ethanol |
| Density | ~1.1 g/cm³ |
| pKa | ~10.5 (amine protonation) |
The compound’s hydrophilicity stems from ionic interactions between the protonated amine and chloride ion, facilitating its use in aqueous reaction systems .
Mechanism of Action
As a nucleophile, hexyl(methyl)amine hydrochloride participates in covalent bond formation with electrophilic targets. In biochemical contexts, it may inhibit enzymes or receptors by alkylating active-site residues, akin to methylamine hydrochloride’s antagonism of clostridial neurotoxins . The hexyl chain enhances lipophilicity, potentially increasing membrane permeability compared to shorter-chain analogs .
Applications and Uses
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. For example, methylamine derivatives are pivotal in producing ephedrine and theophylline , suggesting hexyl(methyl)amine hydrochloride could aid in developing long-chain analogs with modified pharmacokinetics.
Materials Science
In perovskite solar cells, methylamine hydrochloride improves crystallinity and stability . Hexyl(methyl)amine hydrochloride’s larger alkyl group might optimize interfacial layers in photovoltaic devices by modulating charge transport.
Industrial Chemistry
The compound’s reactivity supports its use in surfactant synthesis and corrosion inhibitors. Its bifunctional nature (amine and hydrocarbon tail) enables applications in emulsification and metal-chelating agents.
Comparative Analysis with Related Compounds
Longer alkyl chains reduce water solubility but enhance lipid compatibility, broadening utility in drug delivery systems .
Recent Research and Future Directions
Recent patents highlight innovations in deuterated amine synthesis , suggesting potential for hexyl(methyl)amine hydrochloride in isotopic labeling studies. Further research could explore its role in:
-
Targeted Drug Delivery: Leveraging lipophilicity for nanoparticle functionalization.
-
Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume